In-depth Technical Guide: Properties and Applications of CAS Number 898271-20-0
In-depth Technical Guide: Properties and Applications of CAS Number 898271-20-0
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to CAS Number 898271-20-0
The compound with CAS number 898271-20-0 is a synthetic building block featuring a Boc-protected azetidine ring and a primary amine. Its structure is tailored for the modular synthesis of PROTACs, heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] The azetidine ring introduces a degree of rigidity to the linker, a feature that is increasingly recognized as a critical parameter in optimizing the efficacy of PROTACs. The terminal primary amine and the Boc-protected nitrogen on the azetidine ring provide orthogonal handles for sequential conjugation to a target protein ligand and an E3 ligase ligand.
Physicochemical and Structural Properties
A summary of the key physicochemical and structural properties of tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value |
| IUPAC Name | tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate |
| Synonyms | Boc-Azetidine-C2-NH2, 1-Boc-3-(2-aminoethyl)azetidine |
| CAS Number | 898271-20-0 |
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol |
| Physical Form | Liquid or semi-solid |
| Purity | Typically >95% (commercially available) |
| Storage Conditions | Recommended storage at -20°C for long-term stability |
Calculated Physicochemical Properties:
| Property | Value |
| Topological Polar Surface Area (TPSA) | 55.56 Ų |
| logP (octanol-water partition coefficient) | 1.20 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 4 |
Role in PROTAC Synthesis and Targeted Protein Degradation
tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate serves as a linker in the construction of PROTACs.[1][2] PROTACs are designed with three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker's length, rigidity, and chemical composition are critical for the proper formation of a ternary complex between the POI and the E3 ligase, which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the POI.
The azetidine moiety in this linker provides a semi-rigid scaffold, which can be advantageous in pre-organizing the PROTAC molecule into a conformation conducive to ternary complex formation. The ethylamine extension provides a flexible spacer to achieve the optimal distance between the two ends of the PROTAC.
General Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using Boc-Azetidine-C2-NH2 would typically follow a stepwise approach involving the sequential coupling of the POI ligand and the E3 ligase ligand. The Boc protecting group allows for controlled, directional synthesis. A generalized workflow is depicted below.
Signaling Pathway: The Ubiquitin-Proteasome System
PROTACs synthesized using linkers such as Boc-Azetidine-C2-NH2 function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The diagram below illustrates the general mechanism of action of a PROTAC.
Detailed Methodologies: A Generalized Protocol
As no specific experimental protocols for the use of CAS 898271-20-0 are available in the literature, a generalized protocol for the synthesis of a PROTAC is provided below for reference. Researchers should adapt this protocol based on the specific properties of the POI and E3 ligase ligands being used.
Step 1: Coupling of Ligand A (e.g., a carboxylic acid-functionalized ligand) to Boc-Azetidine-C2-NH2
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Dissolve the carboxylic acid-functionalized ligand (1.0 eq) and Boc-Azetidine-C2-NH2 (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).
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Add a coupling agent such as HATU (1.2 eq) to the solution.
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Add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA) (3.0 eq), dropwise to the reaction mixture.
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Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.
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Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.
Step 2: Boc Deprotection
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Dissolve the purified Boc-protected intermediate in anhydrous dichloromethane (DCM).
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Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) dropwise at 0°C.
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Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.
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Upon completion, remove the solvent and excess TFA under reduced pressure to yield the amine salt, which can often be used in the next step without further purification.
Step 3: Coupling of Ligand B (e.g., a carboxylic acid-functionalized ligand) to the Deprotected Intermediate
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Dissolve the deprotected amine intermediate (1.0 eq) and the second carboxylic acid-functionalized ligand (1.1 eq) in anhydrous DMF.
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Add a coupling agent such as HATU (1.2 eq) to the solution.
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Add DIPEA (4.0-5.0 eq, to neutralize the TFA salt and act as the base) dropwise to the reaction mixture.
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Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.
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Work up the reaction as described in Step 1.
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Purify the final PROTAC product by preparative HPLC.
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Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).
Conclusion and Future Perspectives
tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate (CAS 898271-20-0) is a promising linker for the synthesis of PROTACs, offering a blend of rigidity and flexibility that can be beneficial for optimizing the performance of these targeted protein degraders. While its intended use is well-defined, the lack of published studies detailing its specific application presents a gap in the current knowledge base. Future research demonstrating the synthesis and biological evaluation of PROTACs incorporating this linker will be invaluable in fully elucidating its potential and providing a more concrete understanding of its structure-activity relationships in the context of targeted protein degradation. Researchers in the field are encouraged to explore the utility of this and other novel linkers to expand the toolkit for developing next-generation protein degraders.
